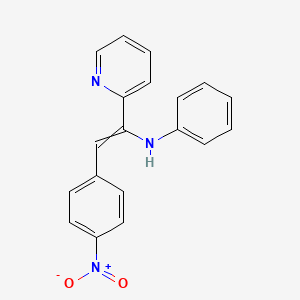
alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group. Schiff bases are known for their wide range of applications in various fields such as analytical, biological, and inorganic chemistry
Preparation Methods
The synthesis of alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine typically involves the condensation reaction of 4-nitrobenzaldehyde with N-phenyl-2-pyridinemethylamine. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Mechanism of Action
The mechanism of action of alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The nitro group in the compound plays a crucial role in its biological activity, as it can undergo redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
Comparison with Similar Compounds
Alpha-(4-Nitrobenzylidene)-N-phenyl-2-pyridinemethylamine can be compared with other Schiff base compounds such as:
N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine: This compound also exhibits significant biological activities and is used in the development of organic materials with nonlinear optical properties.
4-((4-Nitrobenzylidene)amino)phenol:
The uniqueness of this compound lies in its specific structural features and the presence of both nitro and pyridine groups, which contribute to its diverse range of applications and biological activities.
Properties
CAS No. |
3769-95-7 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-1-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)17-11-9-15(10-12-17)14-19(18-8-4-5-13-20-18)21-16-6-2-1-3-7-16/h1-14,21H |
InChI Key |
CKBYZOPWFHLNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















